2,3-dimethoxy-6-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}benzoic acid
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Overview
Description
MFCD03621051 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03621051 typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it often includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of MFCD03621051 is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound. Key factors in industrial production include maintaining optimal reaction temperatures, pressures, and the use of high-quality raw materials to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
MFCD03621051 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: MFCD03621051 can participate in substitution reactions where one functional group is replaced by another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
MFCD03621051 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, helping to create complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential, including its role in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which MFCD03621051 exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
MFCD03621051 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD03621052 and MFCD03621053.
Uniqueness: MFCD03621051 may have distinct reactivity, stability, or biological activity compared to its analogs, making it particularly valuable for specific applications.
Properties
Molecular Formula |
C22H22N4O6S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2,3-dimethoxy-6-[(E)-[(E)-[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C22H22N4O6S/c1-12-4-7-14(8-5-12)24-17(27)10-16-20(28)25-22(33-16)26-23-11-13-6-9-15(31-2)19(32-3)18(13)21(29)30/h4-9,11,16H,10H2,1-3H3,(H,24,27)(H,29,30)(H,25,26,28)/b23-11+ |
InChI Key |
JYSLTCGRZLVMEU-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=C(C(=C(C=C3)OC)OC)C(=O)O)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=C(C(=C(C=C3)OC)OC)C(=O)O)S2 |
Origin of Product |
United States |
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